molecular formula C18H15FN4O2S B2978801 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 898611-84-2

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2978801
CAS No.: 898611-84-2
M. Wt: 370.4
InChI Key: WEMBUJJNJVGWAT-UHFFFAOYSA-N
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Description

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzyl group, and a fluorophenylacetamide moiety

Scientific Research Applications

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as hydrazine and aldehydes.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine ring.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide group to the triazine ring. This is typically achieved through an amide bond formation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
  • **2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-bromophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-13-8-4-5-9-14(13)20-16(24)11-26-18-21-17(25)15(22-23-18)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMBUJJNJVGWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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